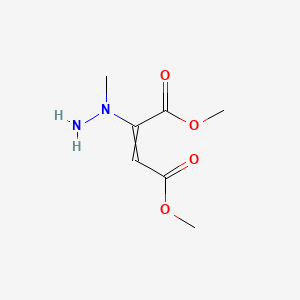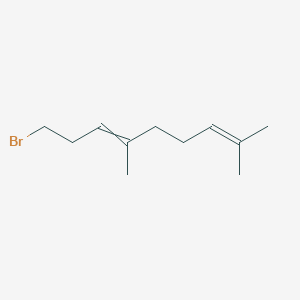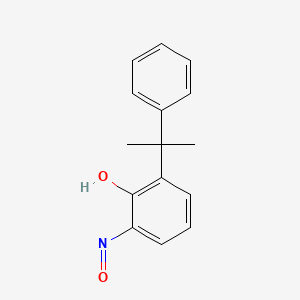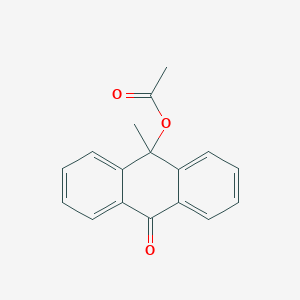![molecular formula C23H18 B14610164 Anthracene, 9-[2-(4-methylphenyl)ethenyl]- CAS No. 60949-17-9](/img/structure/B14610164.png)
Anthracene, 9-[2-(4-methylphenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 4-methylphenyl group attached to the 9-position of anthracene via an ethenyl linkage. It is known for its unique photophysical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 9-[2-(4-methylphenyl)ethenyl]- typically involves the Wittig reaction. . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of anthraquinone derivatives.
Reduction: This reaction can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 9-[2-(4-methylphenyl)ethyl]anthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of Anthracene, 9-[2-(4-methylphenyl)ethenyl]- involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its photophysical properties and interactions with other molecules in its environment .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Vinylanthracene
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct photophysical properties compared to other anthracene derivatives. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics .
Propiedades
Número CAS |
60949-17-9 |
|---|---|
Fórmula molecular |
C23H18 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
9-[2-(4-methylphenyl)ethenyl]anthracene |
InChI |
InChI=1S/C23H18/c1-17-10-12-18(13-11-17)14-15-23-21-8-4-2-6-19(21)16-20-7-3-5-9-22(20)23/h2-16H,1H3 |
Clave InChI |
MOZNELUVCNFAPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)




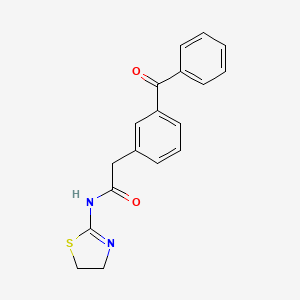
![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)
